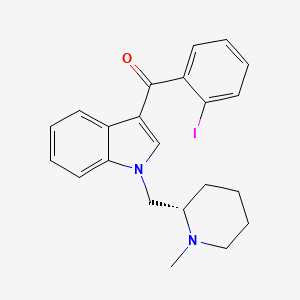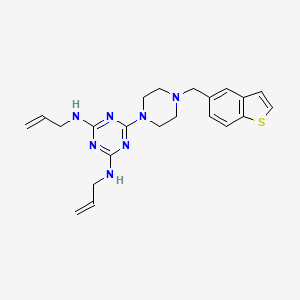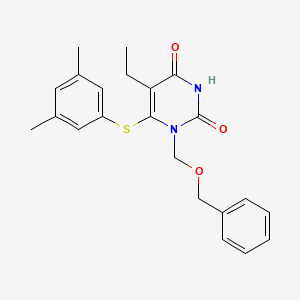
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. It is characterized by the presence of a benzyloxymethyl group at the 1-position, an ethyl group at the 5-position, and a 3,5-dimethylphenylthio group at the 6-position of the uracil ring.
Preparation Methods
The synthesis of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Uracil Core: The uracil core is synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group is introduced via alkylation using benzyl chloride in the presence of a base such as sodium hydride.
Attachment of the 3,5-Dimethylphenylthio Group: The final step involves the thiolation of the uracil derivative with 3,5-dimethylphenylthiol in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the benzyloxymethyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-Benzyloxymethyl-5-ethyl-6-(3,5-dimethylphenylthio)uracil can be compared with other uracil derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
6-Mercaptopurine: An immunosuppressive drug used in the treatment of leukemia.
Thiouracil: A compound with antithyroid activity used in the treatment of hyperthyroidism.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other uracil derivatives.
Properties
CAS No. |
136105-76-5 |
|---|---|
Molecular Formula |
C22H24N2O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N2O3S/c1-4-19-20(25)23-22(26)24(14-27-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,26) |
InChI Key |
KYQAKOHJHCUILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC2=CC=CC=C2)SC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


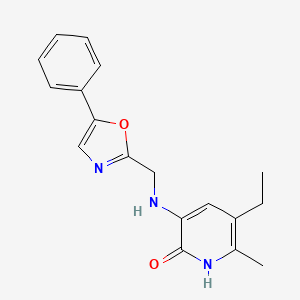
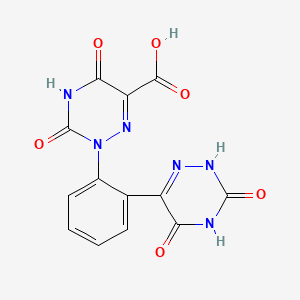

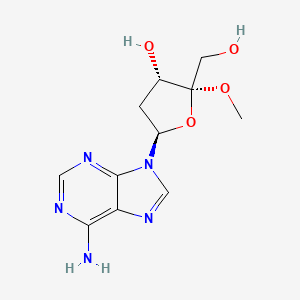
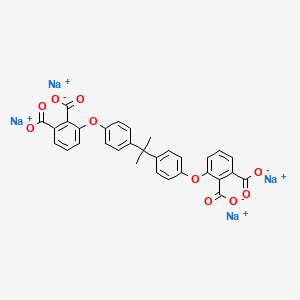
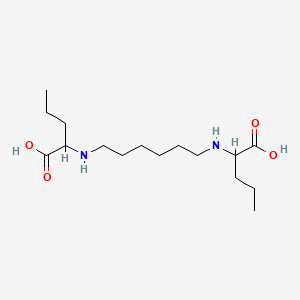
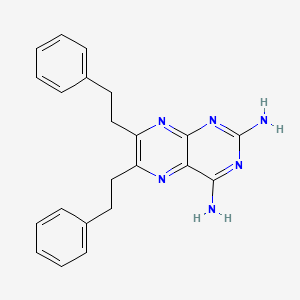
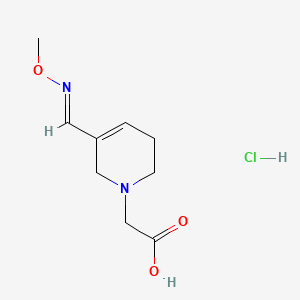
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)



